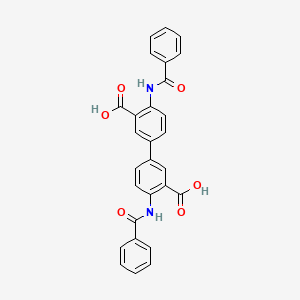

2-Benzamido-5-(4-benzamido-3-carboxyphenyl)benzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

BBCA can be synthesized from 5-(4-benzamido-3-carboxyphenyl)-1,3-dimethyl-1H-pyrazole-4-carboxylic acid using a modified Ugi reaction. The reaction was performed through direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth .Scientific Research Applications

Hyperbranched Polyamides

A study by Wang et al. (2008) focused on the synthesis and characterization of hyperbranched poly(triphenylamine amide)s, which are polymers with a dendritic structure. These materials were synthesized using a triphenylamine-containing AB2 type monomer, which could be related to derivatives of benzoic acid like 2-Benzamido-5-(4-benzamido-3-carboxyphenyl)benzoic acid. The polymers exhibit excellent solubility in organic solvents and have potential applications in electronics due to their photoluminescence properties and thermal stability (Wang et al., 2008).

Lanthanide-based Coordination Polymers

Research by Sivakumar et al. (2011) explored the syntheses, crystal structures, and photophysical properties of lanthanide-based coordination polymers assembled from derivatives of 3,5-dihydroxy benzoates. While the specific compound 2-Benzamido-5-(4-benzamido-3-carboxyphenyl)benzoic acid was not mentioned, the use of aromatic carboxylic acids as ligands in the formation of these coordination polymers indicates a potential application area for similar compounds. These materials have interesting photophysical properties, making them suitable for optoelectronic applications (Sivakumar et al., 2011).

Retinobenzoic Acids as Retinoidal Agents

Kagechika et al. (1988) discussed the structure-activity relationships of aromatic amides, including terephthalic monoanilides and (arylcarboxamido)benzoic acids, which are classified as retinoids. These compounds, structurally related to 2-Benzamido-5-(4-benzamido-3-carboxyphenyl)benzoic acid, show potent retinoidal activities. Such activities suggest applications in medical research, particularly in the development of drugs targeting retinoid receptors (Kagechika et al., 1988).

Supramolecular Liquid-Crystalline Networks

A study by Kihara et al. (1996) described the preparation of supramolecular liquid-crystalline networks through self-assembly of multifunctional hydrogen-bonding molecules, including tricarboxylic acids. These networks result from the complexation between hydrogen-bond donors and acceptors, leading to materials with liquid-crystalline properties. This research underscores the potential of benzoic acid derivatives in creating advanced materials with tailored physical properties (Kihara et al., 1996).

Analytical Chemistry Applications

Abiman et al. (2007) investigated the thermodynamic causes behind shifts in pKa values of benzoic acid-modified surfaces. This study is relevant for analytical applications, particularly in the design of pH-sensitive sensors. Understanding the interaction between benzoic acid derivatives and surfaces can lead to the development of novel analytical tools for detecting changes in environmental conditions (Abiman et al., 2007).

properties

IUPAC Name |

2-benzamido-5-(4-benzamido-3-carboxyphenyl)benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H20N2O6/c31-25(17-7-3-1-4-8-17)29-23-13-11-19(15-21(23)27(33)34)20-12-14-24(22(16-20)28(35)36)30-26(32)18-9-5-2-6-10-18/h1-16H,(H,29,31)(H,30,32)(H,33,34)(H,35,36) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNMABTNNPLWOIW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

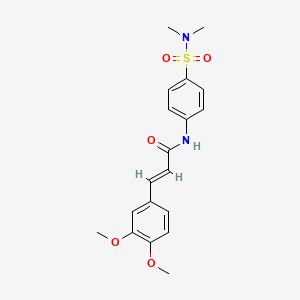

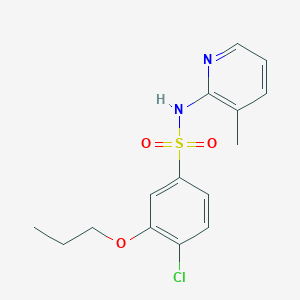

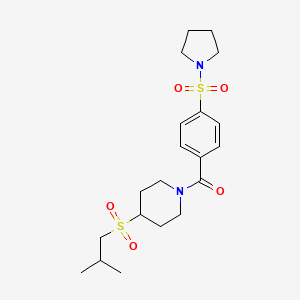

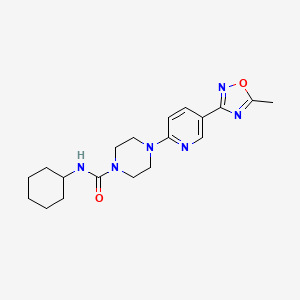

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)C3=CC(=C(C=C3)NC(=O)C4=CC=CC=C4)C(=O)O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H20N2O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

480.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-ethyl 3-(4-chlorophenyl)-5-(3-(3,4-dimethoxyphenyl)acrylamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2372589.png)

![4-(4-Cyclohexylphenyl)-4-oxo-2-[(2-thienylmethyl)amino]butanoic acid](/img/structure/B2372591.png)

![(2R)-2-(5-Oxaspiro[3.4]octan-6-yl)propan-1-amine](/img/structure/B2372593.png)

![6-[Methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]pyridine-2-carboxylic acid](/img/structure/B2372594.png)

![N-(4-chlorobenzyl)-4-[6-(2-methoxyphenoxy)pyrimidin-4-yl]benzamide](/img/structure/B2372595.png)

![tert-butyl N-[1-(methoxymethyl)-3-oxocyclobutyl]carbamate](/img/structure/B2372601.png)

![[3-[(2,6-Difluorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2372610.png)